molecular formula C12H16F3N5 B11750658 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11750658
M. Wt: 287.28 g/mol
InChI Key: UZSDEFZYMRQUTO-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings substituted with difluoromethyl, ethyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The starting materials are often pyrazole derivatives, which undergo a series of substitutions and additions to introduce the difluoromethyl, ethyl, and fluoro groups. Common reagents used in these reactions include halogenating agents, alkylating agents, and fluorinating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings or the difluoromethyl group, potentially converting them into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions bearing halogens or other leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its efficacy, toxicity, and mechanism of action in treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
  • [1-(difluoromethyl)-1H-pyrazol-3-yl]methyl[(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

Compared to similar compounds, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity. Its difluoromethyl group, in particular, can influence its chemical stability and interaction with biological targets, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-3-19-11(13)10(8(2)17-19)7-16-6-9-4-5-20(18-9)12(14)15/h4-5,12,16H,3,6-7H2,1-2H3

InChI Key

UZSDEFZYMRQUTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=NN(C=C2)C(F)F)F

Origin of Product

United States

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